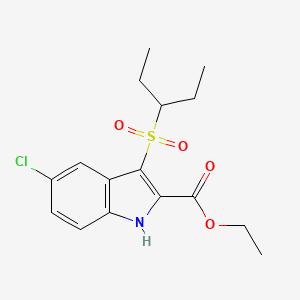
5-((4-((5-Bromothiophen-2-yl)methyl)piperazin-1-yl)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol is a complex organic compound that features a quinoline core, a piperazine ring, and a brominated thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the brominated thiophene: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperazine ring: The brominated thiophene is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-thiophene intermediate.
Formation of the quinoline core: The final step involves the coupling of the piperazinyl-thiophene intermediate with a quinoline derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infections.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperazine ring may interact with various receptors or enzymes. The brominated thiophene moiety can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A simpler brominated thiophene derivative used in organic synthesis.
2-Acetyl-5-bromothiophene: Another brominated thiophene compound with applications in material science.
Uniqueness
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol is unique due to its combination of a quinoline core, a piperazine ring, and a brominated thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C19H20BrN3OS |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
5-[[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H20BrN3OS/c20-18-6-4-15(25-18)13-23-10-8-22(9-11-23)12-14-3-5-17(24)19-16(14)2-1-7-21-19/h1-7,24H,8-13H2 |
InChI-Schlüssel |
IGQDXULFXLMQOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)CC4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



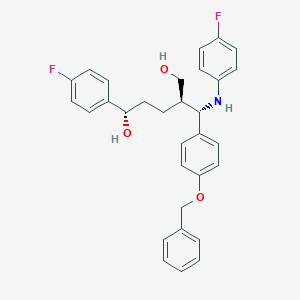


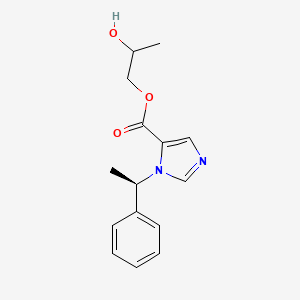
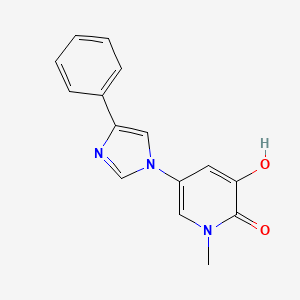
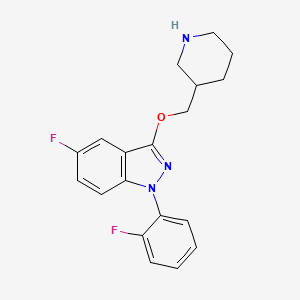
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
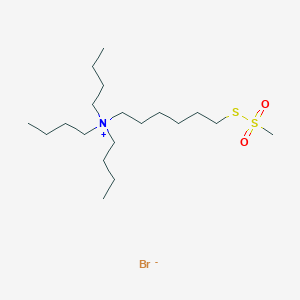
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
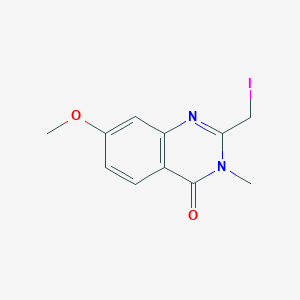
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
